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A targeted approach to inhibiting Activin receptor-like kinase 2 (ALK2) led to the discovery of

Alk2-IN-2, a potent and selective inhibitor with promising therapeutic potential. This technical

guide delves into the history of its development, detailing the scientific rationale, experimental

validation, and key molecular characteristics.

Alk2-IN-2, also identified as compound 23 in its primary publication, emerged from a focused

effort to improve the selectivity of previous ALK2 inhibitors. The development of this small

molecule inhibitor represents a significant step forward in the quest for targeted therapies for

diseases driven by aberrant ALK2 signaling, such as fibrodysplasia ossificans progressiva

(FOP) and certain cancers.

From Broad Inhibition to Targeted Selectivity: The
Genesis of Alk2-IN-2
The story of Alk2-IN-2 begins with the pyrazolo[1,5-a]pyrimidine-based inhibitor, LDN-193189.

While a potent inhibitor of ALK2, LDN-193189 lacked selectivity, also inhibiting the highly

homologous ALK3 and exhibiting off-target effects on a broader range of kinases. This lack of

specificity posed a challenge for its therapeutic development, as off-target effects can lead to

undesirable side effects.

Recognizing this limitation, researchers embarked on a structure-activity relationship (SAR)

study to identify modifications to the LDN-193189 scaffold that would enhance its selectivity for

ALK2. The key breakthrough came with the replacement of the quinoline moiety in LDN-
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193189 with a 4-(sulfamoyl)naphthyl group. This strategic chemical alteration resulted in the

synthesis of a new series of compounds, including Alk2-IN-2, which demonstrated a

remarkable increase in selectivity for ALK2 over other ALK subtypes.

Unveiling the Potency and Selectivity of Alk2-IN-2
Alk2-IN-2 distinguishes itself with its high potency and exceptional selectivity for ALK2. In

biochemical assays, Alk2-IN-2 exhibits a half-maximal inhibitory concentration (IC50) of 9 nM

against ALK2.[1] Impressively, it is over 700-fold more selective for ALK2 than for the closely

related ALK3.[1] This high degree of selectivity is a critical attribute for a therapeutic candidate,

as it minimizes the potential for off-target effects.

The inhibitor's cellular activity was confirmed in C2C12 cells, a mouse myoblast cell line

commonly used to study bone morphogenetic protein (BMP) signaling. In a BMP6-induced

transcriptional activity assay, Alk2-IN-2 demonstrated a half-maximal effective concentration

(EC50) of 8 nM.[1] Furthermore, studies have shown that Alk2-IN-2 can protect endothelial

cells from oxidative stress.[1]

Quantitative Data Summary
The following tables summarize the key quantitative data for Alk2-IN-2, providing a clear

comparison of its activity and properties.

Parameter Value Assay

ALK2 IC50 9 nM Biochemical Kinase Assay

ALK3 Selectivity >700-fold vs. ALK2 Biochemical Kinase Assay

EC50 8 nM
BMP6-induced Transcriptional

Activity in C2C12 cells

Table 1: In Vitro Activity of Alk2-IN-2
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Route of Administration Dose (mg/kg)
Key Pharmacokinetic

Parameters in Mice

Intravenous (i.v.) 2

AUC0-∞: 1350 hrng/mLt1/2:

2.1 hCl: 24.7 mL/min/kgVdss:

2.1 L/kg

Oral (p.o.) 5

AUC0-∞: 1680 hrng/mLt1/2:

2.5 hCmax: 450 ng/mL%F:

49.8

Table 2: In Vivo Pharmacokinetic Properties of Alk2-IN-2 in Mice

The ALK2 Signaling Pathway and Mechanism of
Inhibition
ALK2 is a type I receptor serine/threonine kinase that plays a crucial role in the bone

morphogenetic protein (BMP) signaling pathway. The binding of BMP ligands to a complex of

type I and type II receptors initiates a signaling cascade that ultimately leads to the

phosphorylation of SMAD proteins (SMAD1, SMAD5, and SMAD8). These phosphorylated

SMADs then form a complex with SMAD4 and translocate to the nucleus to regulate the

transcription of target genes involved in various cellular processes, including cell growth,

differentiation, and apoptosis.

Alk2-IN-2 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the ALK2

kinase domain. This binding event prevents the phosphorylation of ALK2's downstream targets,

effectively blocking the signaling cascade.
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Figure 1: The ALK2 signaling pathway and the inhibitory action of Alk2-IN-2.

Experimental Protocols
The following sections provide an overview of the key experimental methodologies used in the

discovery and characterization of Alk2-IN-2.

Synthesis of Alk2-IN-2
The synthesis of Alk2-IN-2 is based on the construction of the pyrazolo[1,5-a]pyrimidine

scaffold. While the specific, step-by-step protocol for Alk2-IN-2 is detailed in the primary

literature, the general approach involves a multi-step synthesis. A key step is the Suzuki

coupling reaction to introduce the 4-(sulfamoyl)naphthyl group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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